molecular formula C26H21NO4S2 B15038946 4-[(E)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl benzoate

4-[(E)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl benzoate

Cat. No.: B15038946
M. Wt: 475.6 g/mol
InChI Key: KTPDRHHEFZGKKU-XQNSMLJCSA-N
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Description

4-[(E)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl benzoate is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzyl group, and a benzoate ester. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl benzoate typically involves multiple steps:

    Formation of Thiazolidinone Ring: The initial step involves the condensation of a thiourea derivative with an α-haloketone to form the thiazolidinone ring.

    Benzylation: The thiazolidinone intermediate is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.

    Aldol Condensation: The benzylated thiazolidinone undergoes aldol condensation with an appropriate aldehyde to introduce the ethoxyphenyl group.

    Esterification: Finally, the compound is esterified with benzoic acid under acidic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazolidinones.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.

Biology

Biologically, 4-[(E)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl benzoate has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, research is focused on its pharmacological properties, including its potential to inhibit specific enzymes or receptors involved in disease pathways.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 4-[(E)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl benzoate involves its interaction with molecular targets such as enzymes and receptors. The thiazolidinone ring is known to interact with enzyme active sites, potentially inhibiting their activity. The benzyl and benzoate groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene derivatives: These compounds share the thiazolidinone core but differ in their substituents.

    Benzyl thiazolidinones: Similar in structure but may lack the benzoate ester group.

    Ethoxyphenyl benzoates: These compounds have the ethoxyphenyl and benzoate groups but lack the thiazolidinone ring.

Uniqueness

4-[(E)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl benzoate is unique due to its combination of a thiazolidinone ring, benzyl group, and benzoate ester. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

Molecular Formula

C26H21NO4S2

Molecular Weight

475.6 g/mol

IUPAC Name

[4-[(E)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl] benzoate

InChI

InChI=1S/C26H21NO4S2/c1-2-30-22-15-19(13-14-21(22)31-25(29)20-11-7-4-8-12-20)16-23-24(28)27(26(32)33-23)17-18-9-5-3-6-10-18/h3-16H,2,17H2,1H3/b23-16+

InChI Key

KTPDRHHEFZGKKU-XQNSMLJCSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CC3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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